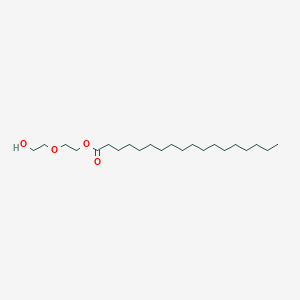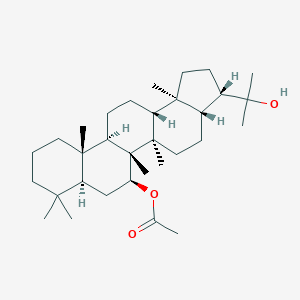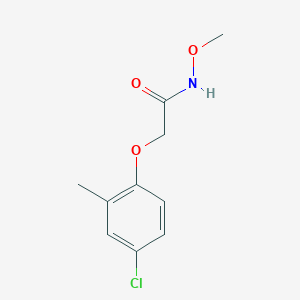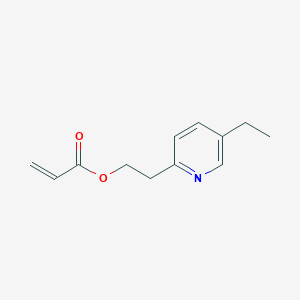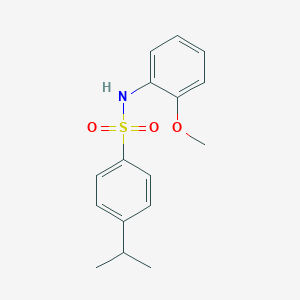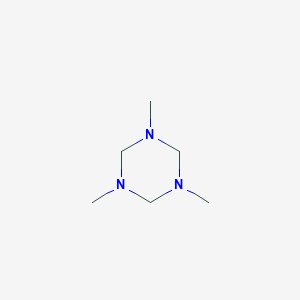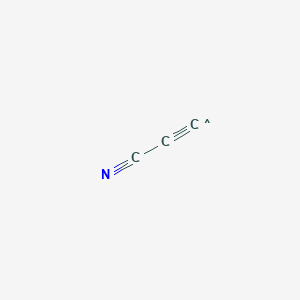
Cyanoethynyl radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanoethynyl radical (CCCN) is a highly reactive molecule that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. The radical is composed of three carbon atoms and one nitrogen atom, with a linear structure that makes it an attractive candidate for various chemical reactions. In Additionally, we will list future directions for research on this radical.
Aplicaciones Científicas De Investigación
Cyanoethynyl radical has a wide range of potential applications in scientific research, particularly in the field of chemistry. The radical can be used as a building block for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, Cyanoethynyl radical can be used as a probe for studying chemical reactions and mechanisms due to its highly reactive nature. The radical has also been used in the development of new materials such as carbon nanotubes and graphene.
Mecanismo De Acción
Cyanoethynyl radical is a highly reactive radical that can undergo various chemical reactions due to its unpaired electron. The radical can react with other molecules to form new compounds, including addition reactions, substitution reactions, and radical coupling reactions. Additionally, Cyanoethynyl radical can participate in radical polymerization reactions, where it acts as a chain initiator or terminator. The mechanism of action of Cyanoethynyl radical is complex and depends on the specific reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Cyanoethynyl radical has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the radical can react with various biomolecules such as DNA and proteins, potentially leading to cellular damage. Additionally, Cyanoethynyl radical has been shown to have toxic effects on some organisms. More research is needed to fully understand the potential biochemical and physiological effects of Cyanoethynyl radical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanoethynyl radical has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it an attractive candidate for studying chemical reactions and mechanisms. Additionally, Cyanoethynyl radical can be easily synthesized using simple methods, making it readily available for research. However, the radical's high reactivity also presents a limitation, as it can be difficult to control the reaction conditions. Additionally, Cyanoethynyl radical has a short half-life, which can make it challenging to study in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on Cyanoethynyl radical. One area of interest is the development of new synthetic methods for Cyanoethynyl radical that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of Cyanoethynyl radical and its potential applications in various fields. Finally, more research is needed on the potential biochemical and physiological effects of Cyanoethynyl radical, particularly in relation to its potential toxicity.
Conclusion:
In conclusion, Cyanoethynyl radical is a highly reactive radical with unique chemical properties and potential applications in various fields. The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. Cyanoethynyl radical has several advantages and limitations for lab experiments, and there are several future directions for research on this radical. Overall, Cyanoethynyl radical has significant potential for advancing scientific research and development in various fields.
Métodos De Síntesis
The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. One of the most common methods for synthesizing Cyanoethynyl radical is through the reaction of cyanogen (NCCN) with acetylene (HCCH) in the gas phase. The reaction is exothermic and requires a high temperature of around 500°C. Additionally, the reaction must be carried out in the presence of a catalyst such as copper or silver to facilitate the formation of Cyanoethynyl radical. Other methods for synthesizing Cyanoethynyl radical include the reaction of cyanogen with ethynylmagnesium bromide and the reaction of cyanogen with acetylene in the presence of a plasma discharge.
Propiedades
Número CAS |
12543-75-8 |
|---|---|
Nombre del producto |
Cyanoethynyl radical |
Fórmula molecular |
C3N |
Peso molecular |
50.04 g/mol |
InChI |
InChI=1S/C3N/c1-2-3-4 |
Clave InChI |
URBHYAWCGWIELS-UHFFFAOYSA-N |
SMILES |
[C]#CC#N |
SMILES canónico |
[C]#CC#N |
Otros números CAS |
12543-75-8 |
Sinónimos |
cyanoethynyl radical |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



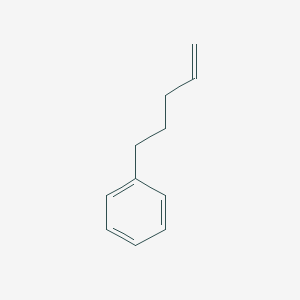
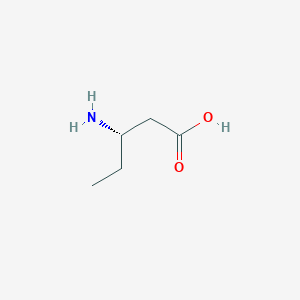
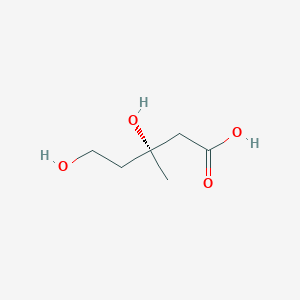
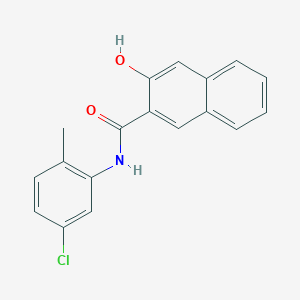
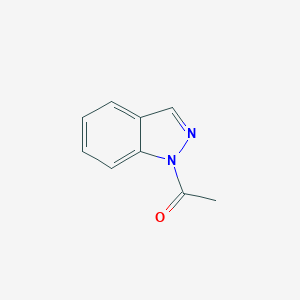
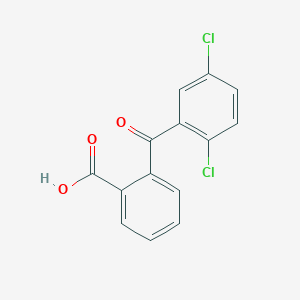
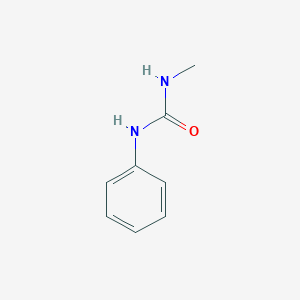
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
